[1-(2-Furyl)cyclopropyl]amine hydrochloride
Overview
Description
[1-(2-Furyl)cyclopropyl]amine hydrochloride: is a chemical compound with the molecular formula C₇H₉NO·HCl . It is a cyclopropylamine derivative where the amine group is attached to a cyclopropane ring, which is further substituted with a furan ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride typically involves the cyclopropanation of a furan derivative followed by amination. One common method includes the reaction of 2-furylcarbinol with a cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Furyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced, especially at the cyclopropylamine moiety, to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions where the furan ring or the cyclopropylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amines or alcohols.
Substitution: Substituted furans or cyclopropylamines.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Furyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into this compound includes its potential use in the treatment of various diseases. Its structural features make it a candidate for drug development, especially in the areas of neurology and oncology.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating new materials with desired properties.
Mechanism of Action
The mechanism of action of [1-(2-Furyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclopropylamine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
[1-(2-Furyl)ethylamine hydrochloride]: Similar structure but with an ethyl group instead of a cyclopropyl group.
[1-(2-Thienyl)cyclopropyl]amine hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
[1-(2-Pyridyl)cyclopropyl]amine hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: [1-(2-Furyl)cyclopropyl]amine hydrochloride is unique due to the presence of both a furan ring and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(furan-2-yl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUNBOONUXNMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332529-60-8 | |
Record name | Cyclopropanamine, 1-(2-furanyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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